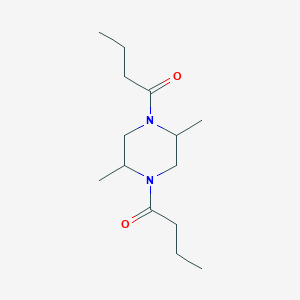

1,4-Dibutryl-2,5-dimethylpiperazine

Descripción

1,4-Dibutryl-2,5-dimethylpiperazine is a piperazine derivative characterized by butyryl (C₃H₇CO-) substituents at the 1 and 4 positions and methyl groups at the 2 and 5 positions of the piperazine ring. Piperazine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in pharmaceuticals, catalysis, and materials science.

Propiedades

Fórmula molecular |

C14H26N2O2 |

|---|---|

Peso molecular |

254.37 g/mol |

Nombre IUPAC |

1-(4-butanoyl-2,5-dimethylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C14H26N2O2/c1-5-7-13(17)15-9-12(4)16(10-11(15)3)14(18)8-6-2/h11-12H,5-10H2,1-4H3 |

Clave InChI |

MFRPLKPVGCMAMZ-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)N1CC(N(CC1C)C(=O)CCC)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Conformational Comparisons

trans-1,4-Dibenzoyl-2,5-dimethylpiperazine (C₂₀H₂₀N₂O₂)

- Substituents : Benzoyl (aromatic) groups at 1,4 positions; methyl groups at 2,5.

- Structure : Centrosymmetric molecule with a chair conformation; planar amide bonds and a dihedral angle of ~70° between the carbonyl and benzene planes .

- Key Differences : The aromatic benzoyl groups introduce π-π stacking interactions in crystals, whereas the aliphatic butyryl groups in 1,4-dibutryl-2,5-dimethylpiperazine may favor hydrophobic interactions and reduced crystallinity.

- Structure: Smaller molecular weight (114.19 g/mol) with cis/trans stereoisomerism. Used as a templating agent in hybrid metal halides due to its basicity and spatial requirements . Key Differences: The absence of acyl groups limits its application in polymer synthesis or drug delivery compared to 1,4-dibutryl derivatives.

Piperazine-2,5-dione Derivatives (e.g., Compound 9b: C₂₀H₂₁O₆N₂)

- Substituents : Varied aromatic and aliphatic groups (e.g., 3,5-dimethoxyphenyl, 4-methylbenzoyl).

- Structure : Diketopiperazine core with restricted rotation; evaluated for antioxidant and antimicrobial activities .

- Key Differences : The diketopiperazine ring introduces rigidity, whereas 1,4-dibutryl-2,5-dimethylpiperazine retains a flexible piperazine backbone, enabling conformational adaptability.

Physical and Chemical Properties

*Predicted data based on structural analogs.

Research Findings and Key Insights

- Conformational Effects : Bulky substituents (e.g., benzoyl, butyryl) restrict piperazine ring flexibility, influencing crystallinity () and polymer chain dynamics ().

- Biological Activity : Acyl groups enhance bioactivity by improving target binding or membrane permeability. For example, diketopiperazines with aromatic substituents show potent antimicrobial effects .

- Stereochemical Control : Asymmetric synthesis methods () are critical for producing enantiopure derivatives with optimized pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.